molecular formula C8H10ClNO3 B3279078 2-Amino-3-methoxybenzoic acid hydrochloride CAS No. 68701-23-5

2-Amino-3-methoxybenzoic acid hydrochloride

Cat. No.: B3279078
CAS No.: 68701-23-5
M. Wt: 203.62 g/mol
InChI Key: KFRMVPFWAQRSNW-UHFFFAOYSA-N
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Description

2-Amino-3-methoxybenzoic acid is a biochemical reagent that can be used as a biomaterial or organic compound for life science-related research . It naturally occurs as a derivative of benzoic acid and can be found in plant-derived products like tea and coffee .


Synthesis Analysis

2-Amino-3-methoxybenzoic acid is widely employed in scientific research for various purposes . It is suitable for solution phase peptide synthesis .


Molecular Structure Analysis

The molecular formula of 2-Amino-3-methoxybenzoic acid is C8H9NO3 . The molecular weight is 167.1620 . The IUPAC Standard InChI is InChI=1S/C8H9NO3/c1-12-6-4-2-3-5 (7 (6)9)8 (10)11/h2-4H,9H2,1H3, (H,10,11) .


Chemical Reactions Analysis

The mixing process of 2-amino-3-methoxybenzoic acid is an endothermic, spontaneous, and entropy-driven process . The solubility values of 2-amino-3-methylbenzoic acid affect its purification, recrystallization, and formulation development in the industry .


Physical and Chemical Properties Analysis

2-Amino-3-methoxybenzoic acid is a solid substance . Its melting point is 169-170 °C . The SMILES string is COc1cccc (C (O)=O)c1N .

Scientific Research Applications

Synthesis Applications

One of the significant applications of 2-Amino-3-methoxybenzoic acid hydrochloride is in the field of chemical synthesis. It serves as a precursor or intermediate in the synthesis of various complex organic compounds. For instance, it has been utilized in the synthesis of 2-mercapto-3-methoxybenzaldehyde, which further undergoes base-catalyzed condensation to produce 7-methoxybenzo[b]thiophenes and 1,2-benzisothiazoles (Rahman & Scrowston, 1983). Additionally, it has been used in the preparation of pyridine derivatives with antimicrobial properties, as demonstrated in the synthesis of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids (Patel, Agravat, & Shaikh, 2011).

Polymers and Materials Science

In the field of polymers and materials science, this compound finds application as a dopant for polyaniline. It is used to alter the properties of polyaniline, a conducting polymer, by doping it with substituted benzoic acids, including 2-methoxybenzoic acid (Amarnath & Palaniappan, 2005).

Biochemical Research

In biochemical research, derivatives of this compound have been identified in natural sources and studied for their biochemical activities. For example, compounds such as 2-amino-3,4-dihydroxy-5-methoxybenzoic acid isolated from Cyclocarya paliurus leaves have shown significant alpha-glucosidase and glycogen phosphorylase inhibitory activities (Li et al., 2008).

Environmental Applications

This compound and its derivatives have been studied for their potential environmental applications, such as in the treatment of water contaminated with herbicides. For instance, research on the mineralization of the herbicide 3,6-dichloro-2-methoxybenzoic acid in aqueous medium through methods like anodic oxidation and electro-Fenton processes highlights this application (Brillas, Baños, & Garrido, 2003).

Conclusionthis compound serves as a versatile compound in various scientific research areas, ranging from chemical synthesis and polymer science to

Scientific Research Applications of this compound

Chemical Synthesis

This compound is instrumental in synthesizing various chemical compounds. It is used in creating new pyridine derivatives with potential antimicrobial activities, as shown in the synthesis of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids (Patel, Agravat, & Shaikh, 2011).

Materials Science and Polymers

In materials science, this compound is a dopant for polyaniline, a conducting polymer. Doping with 2-methoxybenzoic acid and other benzoic acids alters polyaniline's properties, making it suitable for various advanced technological applications (Amarnath & Palaniappan, 2005).

Biological and Biochemical Research

In biological research, derivatives of this compound are explored for their inhibitory activities on enzymes like glucosidase and glycogen phosphorylase. Compounds isolated from Cyclocarya paliurus leaves, including 2-amino-3,4-dihydroxy-5-methoxybenzoic acid, have shown significant inhibitory activities, suggesting potential medical applications (Li et al., 2008).

Environmental Applications

This compound is also relevant in environmental science. For example, its derivatives are used in the mineralization of herbicides like dicamba in aqueous solutions, utilizing methods like electro-Fenton and photoelectro-Fenton processes (Brillas, Baños, & Garrido, 2003).

Safety and Hazards

2-Amino-3-methoxybenzoic acid causes serious eye irritation and may cause respiratory irritation . If it comes in contact with the skin, it should be washed off with plenty of soap and water . If inhaled, the person should be removed to fresh air and kept comfortable for breathing .

Properties

IUPAC Name

2-amino-3-methoxybenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c1-12-6-4-2-3-5(7(6)9)8(10)11;/h2-4H,9H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRMVPFWAQRSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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